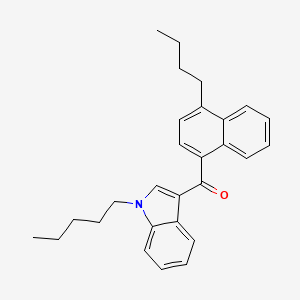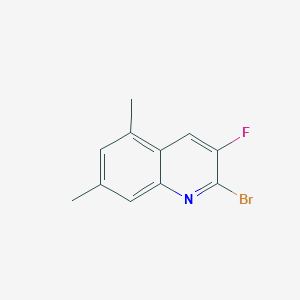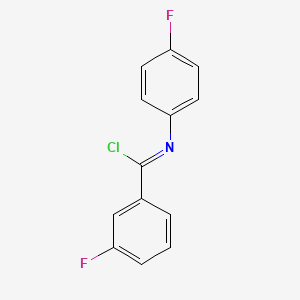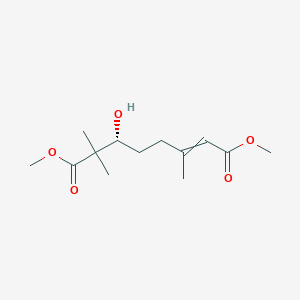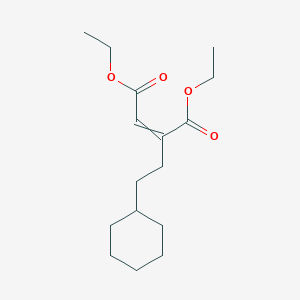
Diethyl 2-(2-cyclohexylethyl)but-2-enedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(2-cyclohexylethyl)but-2-enedioate is an organic compound with the molecular formula C14H22O4. It is a diester derivative of butenedioic acid, featuring a cyclohexylethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2-cyclohexylethyl)but-2-enedioate typically involves the esterification of butenedioic acid derivatives with ethanol in the presence of a catalyst. One common method includes the reaction of 2-cyclohexylacetic acid with diethyl maleate under reflux conditions . The reaction is facilitated by the presence of a dehydrating agent such as toluene, which helps in the removal of water formed during the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous distillation to purify the product and ensure high yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
化学反应分析
Types of Reactions
Diethyl 2-(2-cyclohexylethyl)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used.
科学研究应用
Diethyl 2-(2-cyclohexylethyl)but-2-enedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of Diethyl 2-(2-cyclohexylethyl)but-2-enedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release butenedioic acid derivatives, which can then participate in further biochemical pathways. The cyclohexylethyl group may influence the compound’s hydrophobic interactions with biological membranes and proteins.
相似化合物的比较
Similar Compounds
Diethyl maleate: A similar diester with a simpler structure, lacking the cyclohexylethyl group.
Diethyl fumarate: Another diester of butenedioic acid, differing in the geometric configuration of the double bond.
Diethyl succinate: A related compound with a saturated carbon backbone.
Uniqueness
Diethyl 2-(2-cyclohexylethyl)but-2-enedioate is unique due to the presence of the cyclohexylethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of specialized organic compounds and materials.
属性
CAS 编号 |
827628-72-8 |
|---|---|
分子式 |
C16H26O4 |
分子量 |
282.37 g/mol |
IUPAC 名称 |
diethyl 2-(2-cyclohexylethyl)but-2-enedioate |
InChI |
InChI=1S/C16H26O4/c1-3-19-15(17)12-14(16(18)20-4-2)11-10-13-8-6-5-7-9-13/h12-13H,3-11H2,1-2H3 |
InChI 键 |
YJRFUKBNPZXQGQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=C(CCC1CCCCC1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[Bis(tetradecyloxy)phosphoryl]-L-alanine](/img/structure/B14204102.png)

![N-[(2,2-Dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B14204112.png)
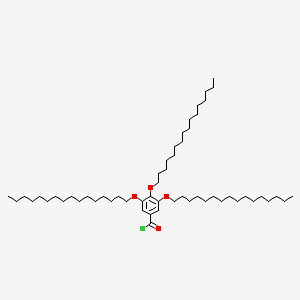
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-methylbenzamide](/img/structure/B14204129.png)

![Naphthalene, [(R)-methylsulfinyl]-](/img/structure/B14204135.png)
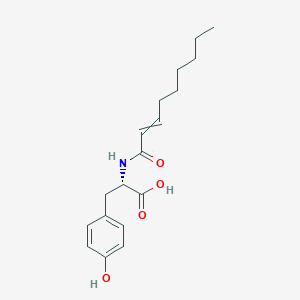

![N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14204144.png)
